1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid
Description
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a small-molecule compound featuring a four-membered azetidine ring substituted at the 1-position with a 3,4-difluorobenzoyl group and at the 3-position with a carboxylic acid moiety.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-6(3-9(8)13)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUSRSFQVBSZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, resulting in substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Scientific Research Applications
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid has several noteworthy applications in scientific research:
- Medicinal Chemistry : The compound is being investigated as a potential drug candidate due to its ability to interact with biological targets effectively.
- Biological Studies : It is studied for its role in modulating enzyme activity and influencing metabolic pathways.
- Therapeutic Development : The compound shows promise in treating various diseases, including cancer and metabolic disorders.
Table 1: Interaction with Biological Targets
| Biological Target | Type of Interaction | Effect |
|---|---|---|
| Serine Proteases | Enzyme Inhibition | Modulation of metabolic pathways |
| MAPK/ERK Pathway | Signal Transduction | Influences cell proliferation |
| Other Enzymes | Potential Inhibition | Therapeutic implications |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Research : The ability to inhibit serine proteases suggests a role in disrupting tumor progression pathways.
- Metabolic Disorders : Modulation of metabolic pathways indicates possible applications in diseases like diabetes and obesity.
- Drug Development : Serves as a precursor for synthesizing bioactive molecules, valuable in pharmaceutical applications.
Case Studies
Several case studies have documented the effects of this compound in laboratory settings:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific serine proteases. The IC50 values indicated significant potency compared to other known inhibitors.
- Cell Proliferation Assays : In vitro assays showed that treatment with this compound resulted in decreased proliferation rates in various cancer cell lines, corroborating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid, differing primarily in substituents, ring systems, or functional groups:
Pharmacological and Functional Insights
- S1P Receptor Modulation : highlights a related compound, 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid, which exhibited potent S1P1 receptor agonist activity. This suggests that the azetidine-3-carboxylic acid scaffold, when combined with lipophilic aromatic substituents (e.g., difluorobenzoyl), may enhance receptor binding and efficacy .
- Therapeutic Context: Fingolimod (), a structurally distinct S1P modulator, demonstrated clinical efficacy in multiple sclerosis by reducing lymphocyte egress.
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound | 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 257.19 | 271.22 | 366.24 |
| Ring System | Azetidine (4-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) |
| Key Functional Groups | Carboxylic acid, difluorobenzoyl | Carboxylic acid, difluorobenzyl, 5-keto | Carboxylic acid, dichlorobenzyloxybenzyl |
| Lipophilicity (Predicted) | Moderate | Higher (due to benzyl and keto groups) | High (due to dichlorobenzyloxy group) |
Table 2: Pharmacological Potential of Selected Analogs
Biological Activity
1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure
The compound features an azetidine ring substituted with a difluorobenzoyl group and a carboxylic acid moiety. This unique structure may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of azetidine-3-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | |
| This compound | HCT-116 (colon cancer) | TBD |
In a comparative study, similar azetidine derivatives exhibited IC50 values ranging from 2.5 to 50 µM against various cancer cell lines, indicating potential for lead compound development in anticancer therapy .
Antibacterial Activity
The antibacterial properties of related azetidine derivatives have also been documented. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| This compound | Escherichia coli | TBD |
The minimum inhibitory concentration (MIC) values for these compounds are often below 200 µg/mL, demonstrating their potential as antibacterial agents .
Antifungal Activity
Antifungal activities have also been observed in azetidine derivatives. Compounds similar to this compound have shown promising results against common fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | TBD | |
| This compound | Aspergillus niger | TBD |
Case Studies
Several case studies highlight the efficacy of azetidine derivatives in treating various diseases:
- Anticancer Study : A study on a related compound showed significant inhibition of thymidylate synthase in MCF-7 cells with IC50 values comparable to standard treatments like Doxorubicin .
- Antibacterial Study : In vitro tests demonstrated that azetidine derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their potential use in antibiotic therapy .
- Antifungal Study : Research indicated that certain azetidine derivatives had MIC values comparable to established antifungal agents like Fluconazole against Candida species .
Q & A
Q. What safety protocols are essential when handling this compound in the laboratory?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
